Mutilin

antibacterial activity MIC SAR

Mutilin (CAS 6040-37-5) is the free C-14 hydroxyl tricyclic core of pleuromutilin antibiotics, officially designated Tiamulin EP Impurity A. Unlike pleuromutilin, Mutilin requires no prior hydrolysis for C-14 derivatization, enabling direct esterification or carbamate formation for SAR-driven antibiotic development. Its ≥99% HPLC purity makes it essential for ANDA analytical method validation, stability studies, and batch release QC testing of tiamulin. Procure this certified reference standard for streamlined semi-synthetic workflows and regulatory-compliant impurity quantification.

Molecular Formula C20H32O3
Molecular Weight 320.473
CAS No. 6040-37-5
Cat. No. B591076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMutilin
CAS6040-37-5
Synonyms[3aS-(3aα,4β,5α,6α,8β,9α,9aβ,10S*)]-6-Ethenyloctahydro-5,8-dihydroxy-4,6,9,10-tetramethyl-3a,9-propano-3aH-cyclopentacycloocten-1(4H)-one;  Octahydro-5,8-dihydroxy-4,6,9,10-tetramethyl-6-vinyl-3a,9-propano-3aH-cyclopentacycloocten-1(4H)-one;  (+)-Mutil
Molecular FormulaC20H32O3
Molecular Weight320.473
Structural Identifiers
SMILESCC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)O)C
InChIInChI=1S/C20H32O3/c1-6-18(4)11-15(22)19(5)12(2)7-9-20(13(3)17(18)23)10-8-14(21)16(19)20/h6,12-13,15-17,22-23H,1,7-11H2,2-5H3/t12-,13+,15-,16+,17+,18-,19+,20+/m1/s1
InChIKeyOBUUFWIMEGVAQS-JAFVRLMVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Structure & Identifiers


Interactive Chemical Structure Model





Mutilin (CAS 6040-37-5): Tricyclic Core Scaffold of Pleuromutilin Antibiotics for Semi-Synthetic Derivatization


Mutilin is the naturally occurring tricyclic diterpenoid core structure of the pleuromutilin class of antibiotics, originally isolated as a minor metabolite from the fungus Pleurotus mutilus (now Clitopilus scyphoides) [1]. It is formed by hydrolysis of the glycolic ester side chain of pleuromutilin, yielding a C-14 hydroxyl group that serves as the primary site for semi-synthetic modification to generate clinically and veterinarily important derivatives including tiamulin, valnemulin, retapamulin, and lefamulin [2]. Mutilin itself lacks intrinsic antibacterial activity due to the absence of a suitable C-14 side chain extension [3]; its strategic value lies in its role as the core scaffold for derivative synthesis and as a reference standard in pharmaceutical analysis, where it is designated as Tiamulin EP Impurity A .

Why Mutilin Cannot Be Substituted by Generic Pleuromutilin Scaffolds in Synthetic Chemistry and Analytical Workflows


Mutilin and its close analog pleuromutilin are not interchangeable in semi-synthetic workflows or analytical quality control applications. Pleuromutilin bears a glycolic ester side chain at the C-14 position, whereas mutilin possesses a free hydroxyl group at this critical derivatization site . This structural divergence fundamentally alters the chemical reactivity profile: mutilin serves as the immediate substrate for esterification and carbamate formation to generate novel derivatives, whereas pleuromutilin requires an initial hydrolysis step to expose the C-14 hydroxyl prior to further modification [1]. Furthermore, the SAR literature explicitly establishes that compounds bearing a free C-14 hydroxyl (including mutilin) are devoid of antibacterial activity, while appropriately derivatized mutilin esters can achieve MIC values exceeding pleuromutilin by more than 10-fold [2]. In pharmaceutical analysis, mutilin is specifically designated as Tiamulin EP Impurity A, making it an essential reference standard for regulatory compliance that cannot be replaced by pleuromutilin or other in-class analogs .

Quantitative Evidence Differentiating Mutilin from Pleuromutilin and Semi-Synthetic Derivatives


Intrinsic Antibacterial Activity: Mutilin vs. Pleuromutilin and Derivatives

Mutilin, which possesses a free hydroxyl group at C-14, lacks intrinsic antibacterial activity. This is in direct contrast to pleuromutilin, which exhibits a MIC of 2.0 µg/mL against Staphylococcus aureus (including MRSA) . The presence of an appropriate C-14 side chain extension is required for antibacterial activity, as demonstrated by the fact that mutilin esters of substituted thioglycolic acids with a tertiary amino group exhibit MIC values superior to pleuromutilin by a factor exceeding 10 [1].

antibacterial activity MIC SAR

Resistance Profile: Mutilin-Core Containing Antibiotics Against E. coli L3 Mutants

The tricyclic mutilin core serves as the anchor for all pleuromutilin antibiotics within the ribosomal peptidyl transferase center (PTC) [1]. However, derivatives differ in their ability to withstand mutations that alter the rRNA binding surface. An Escherichia coli strain carrying a ribosomal protein L3 mutation is resistant to both tiamulin and pleuromutilin, but remains susceptible to valnemulin [2]. This differential susceptibility is attributed to additional stabilizing interactions between the valnemulin side chain extension and the rRNA binding site, which are absent in tiamulin and pleuromutilin [2].

antibiotic resistance ribosomal binding mutant susceptibility

Analytical Purity: Mutilin as a High-Purity Reference Standard for Impurity Profiling

Mutilin is designated as Tiamulin EP Impurity A in the European Pharmacopoeia [1]. As a reference standard, it is commercially available with a purity specification of ≥99% by HPLC . This contrasts with pleuromutilin, which is typically supplied at ~97% purity for research use . The higher purity specification of mutilin supports its utility in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) involving tiamulin and related pleuromutilin drug products [1].

pharmaceutical analysis impurity standard HPLC

Derivatization Efficiency: Mutilin as a Direct Substrate for C-14 Modifications

Mutilin provides a free C-14 hydroxyl group that can be directly esterified or converted to carbamates, whereas pleuromutilin requires an initial hydrolysis step to remove the glycolic ester side chain before similar modifications can be performed [1]. This one-step synthetic economy is evidenced by the extensive patent literature describing novel mutilin C-14 carbamates and esters with potent antibacterial activity, including the discovery of 14-carbamate derivatives that led to the development of retapamulin for human use [2].

semi-synthesis medicinal chemistry C-14 derivatization

Metabolic and Degradation Pathway Relevance: Mutilin as a Key In Vivo Metabolite

Mutilin is an established in vivo metabolite and degradation product of pleuromutilin, formed by hydrolysis of the hydroxyacetyl ester side chain . Interest in mutilin extends to its use as a substrate for generating unique metabolites via microbial biotransformation using organisms such as Streptomyces griseus and Cunninghamella echinulata, which can hydroxylate the mutilin core at various positions to provide a broader range of targets for semi-synthetic modification . Pleuromutilin, in contrast, is the parent compound from which mutilin is derived, not a metabolite of mutilin.

metabolism pharmacokinetics drug degradation

High-Impact Research and Industrial Application Scenarios for Mutilin (CAS 6040-37-5)


Semi-Synthetic Derivatization for Novel Pleuromutilin Antibiotics

Mutilin serves as the optimal starting material for medicinal chemistry programs aiming to synthesize novel C-14 modified pleuromutilin derivatives with enhanced antibacterial potency. As established in the quantitative evidence, mutilin esters of substituted thioglycolic acids incorporating a tertiary amino group can achieve MIC values more than 10-fold lower than pleuromutilin itself [1]. The free C-14 hydroxyl of mutilin enables direct esterification or carbamate formation without the need for a prior hydrolysis step, streamlining synthetic workflows [2]. This makes mutilin the scaffold of choice for structure-activity relationship (SAR) studies focused on optimizing side chain interactions with the ribosomal PTC to overcome resistance or expand the antibacterial spectrum.

Pharmaceutical Impurity Profiling and ANDA Regulatory Submissions

Mutilin is officially designated as Tiamulin EP Impurity A in the European Pharmacopoeia [3]. Pharmaceutical manufacturers and contract research organizations (CROs) supporting Abbreviated New Drug Applications (ANDAs) for tiamulin or other pleuromutilin-based veterinary products require a certified reference standard of mutilin for analytical method development, method validation, and routine quality control testing. The availability of mutilin at ≥99% HPLC purity ensures accurate quantification of this specific impurity during stability studies and batch release testing, which is critical for regulatory compliance.

Metabolic Pathway Elucidation and Biotransformation Studies

Mutilin is a confirmed in vivo metabolite of pleuromutilin, formed via hydrolysis of the C-14 glycolic ester side chain . It is also a substrate for microbial biotransformation by organisms like Streptomyces griseus, which can introduce hydroxyl groups at various positions on the mutilin core . Consequently, mutilin is an indispensable analytical standard for pharmacokinetic studies that monitor the metabolic fate of pleuromutilin drugs in animal or human systems. It is also a valuable starting material for generating novel hydroxylated metabolites that can serve as new scaffolds for further semi-synthetic exploration.

Mechanistic Studies of Ribosomal Binding and Resistance

The tricyclic mutilin core is the conserved structural element that anchors all pleuromutilin antibiotics within the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit [4]. Studies have shown that while the core binds to nucleotides A2058, A2059, G2505, and U2506, the nature of the C-14 side chain dictates differential susceptibility to ribosomal mutations, as demonstrated by the fact that an E. coli L3 mutant is resistant to tiamulin but not valnemulin [4]. Researchers investigating the molecular basis of pleuromutilin action or seeking to design derivatives that evade resistance mechanisms require mutilin as a tool compound to isolate and study the contributions of the core scaffold independent of side chain effects.

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